![molecular formula C10H16BNO3 B1379905 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole CAS No. 1421846-79-8](/img/structure/B1379905.png)
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Overview
Description
Scientific Research Applications
Organic Synthesis: Borylation Reactions
This compound is commonly used in organic synthesis, particularly in borylation reactions. It serves as a borylating agent to introduce boron into organic molecules, which is a crucial step in the synthesis of complex organic compounds. The borylated products can further undergo various transformations, such as Suzuki-Miyaura cross-coupling, to form biaryl structures that are prevalent in pharmaceuticals and agrochemicals .
Medicinal Chemistry: Drug Discovery
In medicinal chemistry, this compound’s ability to participate in cross-coupling reactions makes it valuable for constructing boron-containing drug candidates. Boron atoms in drugs can improve binding affinity to biological targets and modulate pharmacokinetic properties. This compound’s role in the synthesis of boronate esters and boronic acids is pivotal in the discovery of new therapeutic agents .
Material Science: Polymer Synthesis
The compound is also instrumental in the field of material science, where it is used to synthesize polymers with boron-containing side chains. These polymers exhibit unique properties such as flame retardancy, thermal stability, and the ability to form complex architectures, making them suitable for advanced materials applications .
Catalysis: Transition Metal Catalysts
In catalysis, this compound is used to prepare transition metal catalysts that are boron-based. These catalysts are employed in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. The presence of boron often enhances the catalyst’s selectivity and activity .
Analytical Chemistry: Fluorescent Probes
Due to its boron moiety, this compound can act as a fluorescent probe in analytical chemistry. It can be used to detect and quantify certain analytes in a sample, as the boron part of the molecule has the potential to interact with various substances, altering its fluorescence properties in a detectable manner .
Agricultural Chemistry: Crop Protection Agents
Lastly, in agricultural chemistry, the compound’s derivatives are explored for their potential use as crop protection agents. The boron-containing molecules synthesized from this compound could serve as novel pesticides or herbicides, offering an alternative to traditional agrochemicals .
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar boronic acid derivatives are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid derivative forms a complex with a palladium catalyst, which then reacts with an aryl or vinyl halide to form a new carbon-carbon bond .
Biochemical Pathways
The formation of new carbon-carbon bonds through suzuki-miyaura coupling can lead to the synthesis of a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling . This can lead to the synthesis of a wide variety of organic compounds, with potential applications in pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of this compound, like many reagents used in organic synthesis, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the temperature and pH of the reaction environment, and the presence of any competing reactants or inhibitors . The compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability .
properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7-8(6-13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXDQNNFDJRLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CON=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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